Retrorsine

描述

反叶千里光碱是一种具有肝毒性的吡咯里西啶生物碱,存在于多种植物中,尤其是千里光属和猪屎豆属。 它以对肝脏的毒性作用而闻名,常见于草药补充剂、药物、食品和牲畜饲料中 . 反叶千里光碱属于 1,2-不饱和吡咯里西啶生物碱类,是植物作为防御机制产生的次生代谢产物 .

准备方法

合成路线和反应条件: 反叶千里光碱的合成涉及多个步骤,从基本的无机化合物开始反应条件通常包括使用强酸或碱、高温和特定催化剂以促进目标产物的形成 .

工业生产方法: 由于反叶千里光碱的毒性,工业生产较少见。 在需要用于研究目的时,通常从天然来源(如千里光属和猪屎豆属植物)中提取。 提取过程涉及使用甲醇或乙醇等溶剂,然后进行色谱等纯化步骤以从其他植物生物碱中分离出反叶千里光碱 .

化学反应分析

反应类型: 反叶千里光碱会经历各种化学反应,包括:

氧化: 反叶千里光碱可以氧化形成反应性代谢产物,这些代谢产物会加剧其肝毒性.

还原: 还原反应可以改变反叶千里光碱中的官能团,可能改变其生物活性。

常用试剂和条件:

氧化剂: 过氧化氢、高锰酸钾。

还原剂: 硼氢化钠、氢化铝锂。

催化剂: 钯碳、氧化铂。

科学研究应用

Toxicokinetics and Risk Assessment

Physiologically Based Toxicokinetic Modeling

Recent studies have developed a physiologically based toxicokinetic (PBTK) model for retrorsine, aimed at predicting its liver toxicity in both mice and rats. This model revealed that this compound has a high absorption rate (78%) and significant hepatic clearance, which is four times greater in rats than in mice. The renal excretion contributes to 20% of total clearance, indicating that both hepatic and renal pathways are crucial for understanding its toxicokinetics .

The PBTK model allows researchers to translate in vitro toxicity data into in vivo dose-response data. For example, benchmark dose confidence intervals for acute liver toxicity were established at 24.1–88.5 mg/kg body weight in mice and 79.9–104 mg/kg in rats following oral administration of this compound . This modeling framework is essential for refining risk assessments related to this compound exposure in humans and animals.

Effects on Liver Regeneration

Impairment of Hepatic Regeneration

This compound has been shown to significantly impair liver regeneration following partial hepatectomy in rats. In a study examining the influence of this compound on cell cycle progression, it was found that treated rats exhibited reduced liver weight gain, protein synthesis, and DNA synthesis compared to untreated controls. The presence of cell cycle-related proteins such as cyclin E and CDKs was also negatively affected by this compound treatment .

This impairment appears to occur through mechanisms that block cell cycle progression before the G1/S transition, indicating that this compound disrupts critical regenerative processes within the liver .

DNA Damage and Repair Mechanisms

Formation of DNA Adducts

This compound exposure leads to the formation of DNA adducts in the liver, which are indicative of mutagenic and potentially carcinogenic effects. A study involving Sprague Dawley rats demonstrated that exposure to this compound at a dosage relevant to human consumption resulted in significant DNA damage. The study utilized multi-omics analyses to explore the repair pathways activated in response to this damage, highlighting the roles of homologous recombination and non-homologous end joining repair mechanisms .

The investigation into DNA damage underscores the importance of understanding how this compound interacts with genetic material, contributing to its classification as a genotoxic compound.

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Toxicokinetics | High absorption (78%) and significant hepatic clearance; PBTK model predicts acute liver toxicity. |

| Liver Regeneration | Impairs regeneration post-hepatectomy; blocks cell cycle progression before G1/S transition. |

| DNA Damage | Induces formation of DNA adducts; activates repair pathways (homologous recombination, NHEJ). |

作用机制

反叶千里光碱主要通过形成反应性代谢产物来发挥其毒性作用,这些代谢产物与细胞大分子结合,导致细胞损伤和凋亡。 该化合物被细胞色素 P450 酶代谢,尤其是细胞色素 P450 3A4,形成吡咯代谢产物,这些代谢产物可以形成 DNA 加合物并诱导肝毒性 . 这些代谢产物会干扰正常的细胞功能,导致肝细胞损伤和坏死。

相似化合物的比较

反叶千里光碱与其他吡咯里西啶生物碱(如千里光碱、千里光菲林和单冠花碱)相似。 它在其特定的结构和肝毒性作用的程度上是独一无二的 .

类似化合物:

千里光碱: 另一种具有肝毒性的吡咯里西啶生物碱。

千里光菲林: 以其对肝脏的毒性作用和类似的代谢途径而闻名。

单冠花碱: 表现出肝毒性,并用于研究肝损伤机制.

反叶千里光碱独特的结构和特定的代谢途径使其成为研究肝毒性和开发针对吡咯里西啶生物碱中毒的保护策略的宝贵化合物。

常见问题

Basic Research Questions

Q. What experimental models are recommended to study Retrorsine-induced hepatotoxicity, and which biomarkers should be prioritized?

this compound’s hepatotoxicity is typically investigated using in vitro (e.g., primary hepatocytes, HepG2 cells) and in vivo (e.g., rodent models) systems. Key biomarkers include alanine aminotransferase (ALT), aspartate aminotransferase (AST), glutathione depletion, and histopathological analysis of liver tissue. For reproducibility, follow standardized protocols for dosing and sample collection, as outlined in guidelines for toxicological studies .

Q. What methodologies are most reliable for quantifying this compound in biological matrices?

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for quantifying this compound in plasma or tissue homogenates. Method validation should include specificity, sensitivity, and recovery rates, adhering to the Beilstein Journal’s experimental reproducibility criteria . Calibration curves using spiked matrices and internal standards (e.g, isotopically labeled analogs) are essential to minimize variability.

Q. How can researchers design dose-response studies to assess this compound’s cytotoxic thresholds?

Use a factorial design with multiple dose levels (e.g., 0.1–100 mg/kg in rodents) and timepoints (acute vs. chronic exposure). Include positive controls (e.g, aflatoxin B1 for hepatotoxicity) and negative controls. Data analysis should employ non-linear regression models (e.g., probit analysis) to estimate LD50 and EC50 values, ensuring statistical power through pre-study sample size calculations .

Advanced Research Questions

Q. How can contradictory findings in this compound’s toxicokinetic profiles across species be systematically addressed?

Contradictions often arise from interspecies metabolic differences, particularly in CYP450 enzyme activity. To resolve these:

- Conduct in vitro metabolism assays using liver microsomes from human, rat, and mouse models.

- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences .

- Validate findings with in vivo crossover studies comparing genetically modified (e.g., humanized CYP3A4) and wild-type models .

Q. What molecular mechanisms underlie this compound’s interaction with DNA adduct formation, and how can these be experimentally validated?

this compound’s pyrrolizidine alkaloid structure facilitates DNA crosslinking. To investigate:

- Use comet assays or γ-H2AX immunofluorescence to detect DNA damage in treated hepatocytes.

- Employ LC-MS/MS to identify specific adducts (e.g., dehydroretronecine-DNA conjugates).

- Validate mechanistic pathways via siRNA knockdown of DNA repair genes (e.g., XPA, ERCC1) to assess repair efficiency .

Q. How do genetic polymorphisms in glutathione-S-transferase (GST) enzymes influence inter-individual variability in this compound toxicity?

- Genotype-phenotype association studies using human liver samples stratified by GST polymorphisms (e.g., GSTM1 null, GSTT1 null).

- Measure glutathione conjugation rates in vitro with recombinant GST isoforms.

- Correlate findings with clinical data from populations with known GST variants, ensuring ethical compliance in human subject research .

Q. Methodological Best Practices

- Data Contradiction Analysis : Use triangulation (e.g., combining in vitro, in vivo, and computational data) to resolve conflicting results. Meta-analyses of historical datasets (e.g., liver toxicity databases) can identify confounding variables like co-exposure to other hepatotoxins .

- Experimental Reproducibility : Document all protocols in line with the Beilstein Journal’s guidelines, including raw data deposition in public repositories (e.g., ChEMBL, PubChem) .

- Ethical Compliance : For human cell line studies, obtain institutional review board (IRB) approval and disclose consent protocols in publications .

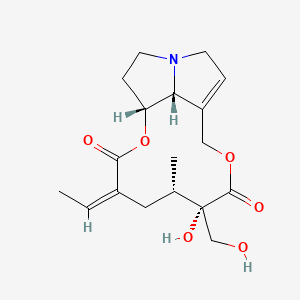

属性

CAS 编号 |

480-54-6 |

|---|---|

分子式 |

C18H25NO6 |

分子量 |

351.4 g/mol |

IUPAC 名称 |

(7S)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |

InChI |

InChI=1S/C18H25NO6/c1-3-12-8-11(2)18(23,10-20)17(22)24-9-13-4-6-19-7-5-14(15(13)19)25-16(12)21/h3-4,11,14-15,20,23H,5-10H2,1-2H3/t11?,14?,15?,18-/m1/s1 |

InChI 键 |

BCJMNZRQJAVDLD-JYJNOHBYSA-N |

SMILES |

CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(CO)O)C |

手性 SMILES |

CC=C1CC([C@@](C(=O)OCC2=CCN3C2C(CC3)OC1=O)(CO)O)C |

规范 SMILES |

CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(CO)O)C |

外观 |

Solid powder |

颜色/形态 |

Colorless prisms |

熔点 |

212 °C |

Key on ui other cas no. |

480-54-6 |

Pictograms |

Acute Toxic |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

36168-23-7 (hydrochloride) |

保质期 |

Stability: stable at room temperature in closed containers: best stored under nitrogen -15 °C. Volatility: low ; stable at room temperature in closed containers |

溶解度 |

Soluble in chloroform; slightly soluble in acetone, ethanol, water Practically insoluble in ether. In water, 3.08X10+4 mg/L @ 25 °C /Estimated/ |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

etrorsine retrorsine hydrochloride retrorsine, (15E)-isomer usaramine |

蒸汽压力 |

1.9X10-14 mm Hg @ 25 °C /Estimated/ |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。